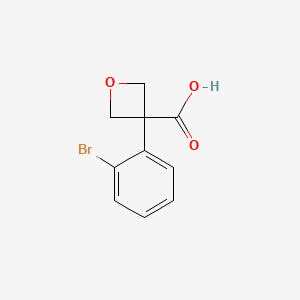

3-(2-Bromophenyl)oxetane-3-carboxylic acid

Descripción general

Descripción

3-(2-Bromophenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₉BrO₃ It is characterized by the presence of a bromophenyl group attached to an oxetane ring, which is further connected to a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)oxetane-3-carboxylic acid typically involves the reaction of 2-bromobenzyl bromide with ethyl oxetan-3-carboxylate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom on the phenyl ring acts as a leaving group in nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions. For example:

-

SNAr with amines replaces Br with NH₂ groups under basic conditions.

-

Aliphatic substitution involves radical intermediates, as observed in photoredox-catalyzed alkylation .

Mechanism:

The bromine’s electronegativity activates the aromatic ring for nucleophilic attack, while the oxetane ring stabilizes adjacent radicals .

Oxidation and Reduction

-

Oxidation: KMnO₄ converts the carboxylic acid to ketones or lactones under acidic conditions.

-

Reduction: LiAlH₄ reduces the carboxylic acid to alcohols, while NaBH₄ selectively targets ketones.

Table 2: Oxidation/Reduction Products

| Reaction Type | Reagent | Major Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ | Ketone derivatives | |

| Reduction | LiAlH₄ | Alcohol derivatives |

Photoredox-Catalyzed Radical Reactions

Visible light-driven photoredox catalysis generates tertiary oxetane radicals, enabling:

Table 3: Radical-Mediated Transformations

| Reaction | Catalyst | Radical Precursor | Product | Reference |

|---|---|---|---|---|

| Alkylation | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Oxetane carboxylic acid | 3,3-disubstituted oxetanes | |

| Dimerization | - | Oxetane radicals | Oxetane dimers |

Stability and Isomerization

Fluorinated analogs show greater stability under storage conditions compared to non-halogenated oxetanes. The oxetane ring’s rigidity mitigates isomerization, while the carboxylic acid group enhances solubility .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The structural characteristics of 3-(2-Bromophenyl)oxetane-3-carboxylic acid make it a valuable building block in drug design:

- Drug Development : Compounds with oxetane rings are often explored for their ability to enhance the pharmacological properties of drugs. The carboxylic acid moiety can facilitate interactions with biological targets through hydrogen bonding and ionic interactions .

- Synthesis of Bioactive Compounds : Research indicates that oxetane derivatives can serve as precursors for synthesizing novel bioactive molecules, potentially leading to new therapeutic agents .

Organic Synthesis

This compound is utilized in various synthetic methodologies:

- Decarboxylative Reactions : The compound can undergo photoredox-catalyzed decarboxylative alkylation, allowing for the formation of complex molecular architectures from simpler precursors. This method has shown promising yields and selectivity in generating substituted oxetanes .

- Radical Chemistry : The compound's ability to generate radicals under specific conditions opens avenues for further functionalization, making it useful in synthetic organic chemistry .

Material Science

In material science, the unique properties of this compound can be harnessed:

- Polymer Chemistry : The incorporation of oxetane units into polymer matrices can enhance mechanical properties and thermal stability. Research into polymerization techniques involving this compound is ongoing .

- Coatings and Adhesives : Due to its reactivity, this compound may find applications in developing specialized coatings or adhesives that require specific performance characteristics .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Enhances pharmacological properties |

| Organic Synthesis | Used in decarboxylative alkylation reactions | High yields and selective functionalization |

| Material Science | Incorporation into polymers and coatings | Improved mechanical properties |

Case Study 1: Photoredox-Catalyzed Reactions

A study demonstrated the successful use of this compound in photoredox-catalyzed decarboxylative alkylation. The reaction yielded various substituted oxetanes with minimal side products, showcasing its utility in synthesizing complex molecules efficiently .

Case Study 2: Polymer Applications

Research into the application of oxetane derivatives in polymer chemistry highlighted the potential for creating materials with enhanced thermal stability and mechanical strength. The incorporation of such compounds into polymer formulations is being actively explored to meet specific industrial needs .

Mecanismo De Acción

The mechanism of action of 3-(2-Bromophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chlorophenyl)oxetane-3-carboxylic acid

- 3-(2-Fluorophenyl)oxetane-3-carboxylic acid

- 3-(2-Methylphenyl)oxetane-3-carboxylic acid

Uniqueness

3-(2-Bromophenyl)oxetane-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

3-(2-Bromophenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₉BrO₃. It features a unique oxetane ring fused with a carboxylic acid group, which contributes to its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural characteristics, particularly the presence of the bromine atom on the phenyl ring, which may enhance its interactions with biological targets.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Oxetane Ring : A three-membered cyclic ether that influences the compound's reactivity.

- Carboxylic Acid Group : Provides acidity and potential for hydrogen bonding.

- Bromine Substituent : Positioned at the second carbon of the phenyl ring, which may affect electronic properties and biological interactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | Approximately 243.08 g/mol |

| Functional Groups | Oxetane, Carboxylic Acid |

| Halogen Substituent | Bromine at 2-position on phenyl ring |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:

- Formation of the Oxetane Ring : Utilizing precursors such as brominated phenols.

- Carboxylation : Introducing the carboxylic acid group through various synthetic pathways.

- Purification : Ensuring high yields and purity through recrystallization or chromatography.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies suggest potential applications in drug design and development:

- Medicinal Chemistry Applications : The compound's structure allows it to serve as a building block for synthesizing new pharmaceutical agents. Its carboxylic acid group is common in many drugs, enhancing solubility and bioavailability.

- Interaction Studies : Preliminary studies indicate that halogenated phenyl groups can improve binding affinity to proteins and enzymes. This suggests that this compound may interact favorably with various biological targets, potentially leading to therapeutic applications.

Case Study: Interaction with Biological Targets

A study conducted on similar compounds revealed that halogen substitution often enhances biological activity by increasing lipophilicity and facilitating interactions with lipid membranes or protein binding sites. These findings imply that this compound could exhibit enhanced pharmacological properties compared to non-halogenated analogs.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Bromine at para position | Different steric effects compared to ortho position |

| 3-(Bromomethyl)oxetane-3-carboxylic acid | Bromomethyl instead of bromophenyl | Potentially different biological activities |

| 3-(Phenyl)oxetane-3-carboxylic acid | No halogen substitution | May exhibit different solubility and stability |

Propiedades

IUPAC Name |

3-(2-bromophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHHVLFDEIGCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.